3-Amino-3-(3-iodophenyl)propanamide

Enzyme Inhibition Peroxidase Selectivity

3-Amino-3-(3-iodophenyl)propanamide is a halogenated β-amino acid building block featuring a meta-iodophenyl substituent that provides superior reactivity in cross-coupling chemistries (ArI >> ArBr > ArCl) and enables unique halogen-bonding interactions unattainable with bromo or chloro analogs. Its demonstrated selectivity for MPO (IC50 = 159 nM) over CYP3A4 and TPO makes it a strategic starting point for hit-to-lead optimization in inflammatory and cardiovascular disease programs. Available as a racemic mixture or as individual (R)- and (S)-enantiomers for direct stereochemical incorporation.

Molecular Formula C9H11IN2O
Molecular Weight 290.10 g/mol
Cat. No. B13315377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3-iodophenyl)propanamide
Molecular FormulaC9H11IN2O
Molecular Weight290.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(CC(=O)N)N
InChIInChI=1S/C9H11IN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)
InChIKeyYTLFNWSCMOLPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide for 3-Amino-3-(3-iodophenyl)propanamide: Structural Identity and Core Properties


3-Amino-3-(3-iodophenyl)propanamide (CAS 771522-10-2) is a synthetic, halogenated aromatic β-amino acid derivative with the molecular formula C9H11IN2O and a molecular weight of 290.10 g/mol . The compound features a propanamide backbone with an amino group at the 3-position and a meta-iodophenyl substituent, which provides distinct reactivity and biological interaction profiles. It is commercially available as a racemic mixture and as individual (R)- and (S)-enantiomers , and is supplied with a typical purity specification of 95% . This profile establishes the baseline identity for procurement and quality control purposes.

Why 3-Amino-3-(3-iodophenyl)propanamide Cannot Be Substituted with Positional or Halogen Analogs


Substitution with 4-iodophenyl, 3-bromophenyl, or non-halogenated analogs is not scientifically equivalent. The meta-iodo substitution pattern and the presence of the heavy iodine atom create a unique combination of steric, electronic, and reactivity properties. Positional isomers exhibit altered binding geometries, while bromo or chloro analogs demonstrate reduced reactivity in cross-coupling chemistries (ArI >> ArBr > ArCl) [1]. Furthermore, the iodine atom enables distinct halogen-bonding interactions not possible with chlorine or bromine, which can critically influence biological target engagement and selectivity profiles .

Quantitative Differentiation of 3-Amino-3-(3-iodophenyl)propanamide: Key Evidence for Procurement Decisions


Target Engagement Selectivity: MPO vs. CYP3A4 vs. TPO

The compound exhibits a 16-fold selectivity for Myeloperoxidase (MPO, IC50 = 159 nM) over Cytochrome P450 3A4 (CYP3A4, IC50 = 2.6 µM) and a 40-fold selectivity over Thyroid Peroxidase (TPO, IC50 = 6.3 µM) [1]. This selectivity profile is directly quantifiable from a single curated dataset and is not established for the 3-bromo, 3-chloro, or 4-iodo positional analogs. The assay conditions are standardized (10 min incubation, 120 mM NaCl, aminophenyl fluorescein-based readout), enabling cross-study comparability.

Enzyme Inhibition Peroxidase Selectivity

Enhanced Synthetic Versatility via Aryl Iodide Reactivity

The aryl iodide moiety in 3-Amino-3-(3-iodophenyl)propanamide confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. The established reactivity order is ArI >> ArBr > ArCl [1]. This enables faster oxidative addition, allowing for Suzuki-Miyaura couplings to proceed at room temperature with high yields (often >90%), whereas aryl chlorides typically require elevated temperatures (100°C) and more forcing conditions [2].

Cross-Coupling Suzuki-Miyaura Building Block

Availability of Defined Enantiomers for Stereospecific Applications

Unlike many halogenated analogs which are primarily offered as racemic mixtures, 3-Amino-3-(3-iodophenyl)propanamide is commercially available as both the (R)- and (S)-enantiomers (CAS 1841193-68-7 and 1841193-68-7, respectively) , in addition to the racemate. This is a quantifiable procurement advantage, as enantiopure building blocks eliminate the need for costly and time-consuming chiral resolution steps and ensure defined stereochemistry in target molecules.

Chiral Synthesis Enantiopure Stereochemistry

Prioritized Application Scenarios for 3-Amino-3-(3-iodophenyl)propanamide Based on Differential Evidence


Development of Selective Myeloperoxidase (MPO) Inhibitors

The compound's demonstrated selectivity for MPO (IC50 = 159 nM) over CYP3A4 (IC50 = 2.6 µM) and TPO (IC50 = 6.3 µM) [1] positions it as a valuable starting point for medicinal chemistry campaigns targeting inflammatory and cardiovascular diseases. The defined selectivity window reduces the risk of off-target effects, making it a strategic choice for hit-to-lead optimization.

Efficient Synthesis of Complex Molecular Libraries via Suzuki-Miyaura Cross-Coupling

The high reactivity of the aryl iodide group enables rapid diversification of the core scaffold under mild conditions [2]. This makes the compound an ideal building block for generating focused libraries of propanamide derivatives, which is particularly valuable in structure-activity relationship (SAR) studies and for exploring chemical space in drug discovery.

Stereospecific Probe Design and Chiral Drug Intermediate Synthesis

The availability of defined (R)- and (S)-enantiomers allows for the direct incorporation of stereochemical purity into target molecules. This is essential for studying stereospecific biological interactions and for the synthesis of enantiopure drug candidates, bypassing the need for downstream chiral resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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